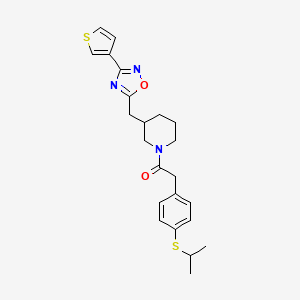
2-(4-(Isopropylthio)phenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring might be introduced using a Pd-catalyzed cross-coupling reaction . The oxadiazole ring could be formed via a cyclization reaction .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions. The oxadiazole ring is generally stable but might participate in certain reactions under specific conditions .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to produce compounds with piperidine and oxadiazole structures, demonstrating significant antibacterial activities. The use of microwave irradiation offers advantages in terms of reaction speed and efficiency, enabling the creation of diverse compounds with potential biological applications. These compounds have been evaluated for their antibacterial properties, showing promising results against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Antiviral and Anti-HIV Activities
Research on piperidine and oxadiazole derivatives has highlighted their potential in antiviral and anti-HIV applications. The synthesis of novel compounds has led to discoveries of inhibitors against HIV-1 replication. Initial studies have identified derivatives showing promising activity against HIV-1, marking them as candidates for further investigation into therapeutic applications against viral infections (Che et al., 2015).
Anticandidal and Cytotoxic Properties
The synthesis of tetrazole derivatives has revealed compounds with potent anticandidal agents and weak cytotoxicities. This research highlights the potential of these compounds in treating fungal infections, offering a new avenue for the development of antifungal therapies with minimal adverse effects on human cells (Kaplancıklı et al., 2014).
Anti-Bacterial and Anti-Cancer Agents
Further investigations into piperidine and oxadiazole derivatives have demonstrated their utility as anti-bacterial and potential anti-cancer agents. The microwave-assisted synthesis of these compounds has yielded new molecules with significant biological activity, offering promising leads for the development of novel therapeutics for bacterial infections and cancer treatment (Mahmoud et al., 2021).
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2/c1-16(2)30-20-7-5-17(6-8-20)13-22(27)26-10-3-4-18(14-26)12-21-24-23(25-28-21)19-9-11-29-15-19/h5-9,11,15-16,18H,3-4,10,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJSVTVUQOFLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

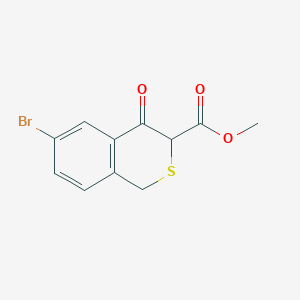
![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)
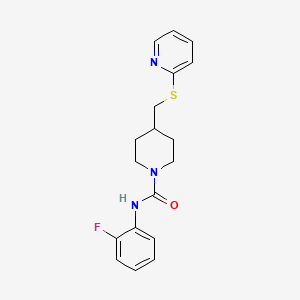
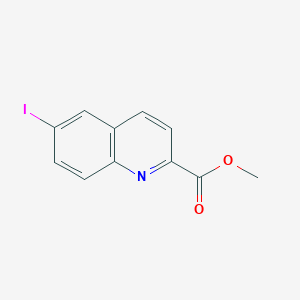
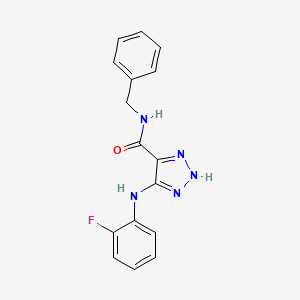

![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)

